molecular formula C13H18FNO B5862317 N-(4-fluorobenzyl)-3,3-dimethylbutanamide

N-(4-fluorobenzyl)-3,3-dimethylbutanamide

Cat. No.: B5862317
M. Wt: 223.29 g/mol
InChI Key: YYONDZPKHGEGSY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3,3-dimethylbutanamide is an organic compound characterized by the presence of a fluorobenzyl group attached to a butanamide backbone

Future Directions

Future research on “N-(4-fluorobenzyl)-3,3-dimethylbutanamide” could involve further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential use in pharmaceuticals or agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3,3-dimethylbutanamide typically involves the reaction of 4-fluorobenzylamine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 4-fluorobenzoic acid derivatives.

    Reduction: Formation of N-(4-fluorobenzyl)-3,3-dimethylbutylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes or activate receptors, resulting in therapeutic effects.

Comparison with Similar Compounds

    N-(4-fluorobenzyl)-3,3-dimethylbutylamine: A reduced form of the compound with similar structural features.

    4-fluorobenzoic acid: An oxidation product with distinct chemical properties.

    N-(4-fluorobenzyl)-N-methylbutanamide: A methylated derivative with potential differences in biological activity.

Uniqueness: N-(4-fluorobenzyl)-3,3-dimethylbutanamide is unique due to the presence of both a fluorobenzyl group and a dimethylbutanamide backbone, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-13(2,3)8-12(16)15-9-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONDZPKHGEGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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